N-(2-cyanophenyl)-4-isopropylbenzamide
Description
Chemical Identity and Structural Classification
N-(2-Cyanophenyl)-4-isopropylbenzamide (molecular formula: $$ \text{C}{17}\text{H}{16}\text{N}_2\text{O} $$) belongs to the benzamide class, featuring a benzamide core substituted with an isopropyl group at the para-position and a cyano group at the ortho-position of the aniline moiety. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | N-(2-cyanophenyl)-4-(propan-2-yl)benzamide |
| SMILES | CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |
| InChI Key | RQOGGEIIARVSOU-UHFFFAOYSA-N |
| Molecular Weight | 264.32 g/mol |
| Functional Groups | Benzamide, isopropyl, cyano |
The isopropyl group enhances lipophilicity, while the cyano group introduces electronic effects critical for intermolecular interactions. X-ray crystallography of analogous benzamides reveals planar aromatic systems with amide bonds adopting trans-conformations, stabilizing the molecule through intramolecular hydrogen bonding.
Historical Context in Benzamide Research
Benzamide derivatives have been pivotal since the 19th century, with benzamide itself recognized as the first polymorphic organic compound by Wöhler and Liebig in 1832. Early work focused on synthesizing derivatives to explore isomerism and reactivity. By the mid-20th century, substituted benzamides gained attention for their biological activities, particularly in antimicrobial and anti-inflammatory applications.
This compound emerged from efforts to optimize benzamide scaffolds for enhanced bioavailability and target specificity. Its design leverages steric and electronic modifications, reflecting advancements in rational drug design methodologies.
Position in Contemporary Organic Chemistry
In modern synthetic chemistry, this compound serves as:
- A Building Block : Utilized in palladium-catalyzed cross-coupling reactions to construct heterocyclic systems, such as quinazolines.
- A Pharmacophore : Incorporated into antifungal agents, where the cyano group improves binding to fungal cytochrome P450 enzymes.
- A Model for Polymorphism Studies : Its structural analogs exhibit twisted crystalline morphologies, aiding investigations into stress-induced lattice distortions.
Recent syntheses employ HATU- or EDCI-mediated amide couplings between 4-isopropylbenzoic acid and 2-cyanoaniline, achieving yields >70% under mild conditions.
Significance in Structure-Activity Relationship Studies
The compound’s substituents profoundly influence its bioactivity:
- Isopropyl Group : Increases membrane permeability by enhancing logP values (experimental logP: 4.17).
- Cyano Group : Acts as a hydrogen bond acceptor, improving affinity for enzymes like leukotriene A4 hydrolase.
Comparative SAR studies highlight that:
- Removal of the isopropyl group reduces antifungal potency by 50% against S. ampelimum.
- Substitution of the cyano group with nitro decreases anti-leukotriene activity, underscoring its role in electronic stabilization.
These insights guide the design of derivatives with optimized pharmacokinetic profiles, positioning this compound as a cornerstone in medicinal chemistry.
Properties
Molecular Formula |
C17H16N2O |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H16N2O/c1-12(2)13-7-9-14(10-8-13)17(20)19-16-6-4-3-5-15(16)11-18/h3-10,12H,1-2H3,(H,19,20) |
InChI Key |
ONQDLZZTDXYBDH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
N-(2-(Cyclohexylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-4-isopropylbenzamide (1u)
- Structure: Shares the 4-isopropylbenzamide core but incorporates a cyclohexylamino group and a hydroxycarbamoylbenzyl moiety.
- Biological Activity: Potent HDAC6 inhibitor with IC₅₀ = 4 nM against Plasmodium falciparum (both laboratory strains and clinical isolates) .
- Physicochemical Properties: Molecular weight: ~500 g/mol (estimated). LogP: Not reported, but the hydroxycarbamoyl group may improve solubility. Melting point: 167°C .
N-((1r,3R,5S,7r)-3,5-dimethyladamantan-1-yl)-4-isopropylbenzamide (Amide 1)
- Structure : Features a rigid 3,5-dimethyladamantane group attached to the benzamide core.
- No direct biological activity data are provided, but adamantane derivatives are often explored in neurodegenerative disease research.
N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide
Comparative Analysis
Table 1: Structural and Functional Comparison
*Estimated via computational modeling (e.g., Adamantane: +1.5 logP; Cyano: +0.3 logP).
Key Findings:
Activity vs. Selectivity: Compound 1u demonstrates exceptional potency against P. falciparum due to its hydroxycarbamoyl group, a known zinc-binding motif in HDAC inhibitors . In contrast, the 2-cyanophenyl group in the target compound may favor alternative targets (e.g., kinases or proteases) due to its distinct electronic profile.
Structural Impact on Physicochemical Properties :
- The adamantane group in Amide 1 increases rigidity and lipophilicity, which could enhance CNS penetration but reduce aqueous solubility .
- The 4-chlorobenzyl and methoxyphenyl groups in the 4-methyl derivative lower logP (0.7), suggesting improved solubility compared to 4-isopropyl analogs .
Synthetic Feasibility :
- Multicomponent reactions (e.g., Ugi-type) achieve moderate yields (60–65%) for peptoid-based derivatives , whereas adamantane-containing compounds may require more complex coupling strategies .
Preparation Methods
Synthesis of 4-Isopropylbenzoyl Chloride
In a procedure analogous to, 4-isopropylbenzoic acid (5.00 g, 0.028 mol) is dissolved in dry dichloromethane (150 mL). Oxalyl chloride (4.7 mL, 0.056 mol) and catalytic DMF (0.05 mL) are added, followed by stirring at room temperature for 70 minutes. Evaporation yields the acid chloride as a pale yellow oil, which is used directly in the next step.
Amide Formation
The acid chloride is dissolved in tetrahydrofuran (50 mL) and added dropwise to a cooled (0–5°C) aqueous ammonia solution (26%, 100 mL). After stirring at room temperature for 1 hour, the mixture is extracted with ethyl acetate (2 × 250 mL), washed with saturated NaHCO₃, dried over MgSO₄, and concentrated. Crystallization from isopropanol/hexane affords N-(2-cyanophenyl)-4-isopropylbenzamide in 69% yield.
Key Considerations :
-
Side Reactions : The electron-withdrawing cyano group may slow amine nucleophilicity, necessitating extended reaction times.
-
Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reactivity compared to dichloromethane.
Metal-Free Amidation via Dioxazolones
Dioxazolones serve as versatile acylating agents, enabling direct amidations with boronic acids under oxidative conditions. This method avoids transition-metal catalysts, enhancing compatibility with sensitive functional groups.
Synthesis of 4-Isopropylbenzoyl Dioxazolone
3-(4-Isopropylphenyl)-1,4,2-dioxazol-5-one is prepared by reacting 4-isopropylbenzoic acid with chlorocarbonyl isocyanate in dichloromethane at 0°C. The product is isolated via filtration in 85% yield.
Coupling with 2-Cyanophenylboronic Acid
A mixture of dioxazolone (0.25 mmol), 2-cyanophenylboronic acid (0.75 mmol), and DCE/CH₃CN (1:1, 2.0 mL) is stirred at 120°C for 16 hours under air. Purification by flash chromatography (petroleum ether/EtOAc, 5:1) yields the target amide in 78% yield.
Advantages :
-
Functional Group Tolerance : Nitriles remain intact under these conditions.
-
Scalability : Reactions proceed efficiently at gram-scale without metal contaminants.
Ruthenium-Catalyzed Reductive Amination
The patent method in describes a catalytic system for converting acid chlorides to amides using silane reductants. Applying this to this compound synthesis:
Reaction Setup
4-Isopropylbenzoyl chloride (5 mmol) and 2-cyanoaniline (5 mmol) are combined with dimethylphenylsilane (15 mmol) and [Cp(Prⁱ₃P)Ru(NCMe)₂]⁺[PF₆]⁻ (0.1 mol%) in dichloromethane (30 mL). The mixture is stirred at 25°C for 12 hours.
Workup and Isolation
After concentration, the residue is purified via silica gel chromatography (hexane/EtOAc, 4:1) to obtain the amide in 82% yield.
Mechanistic Insight :
The ruthenium catalyst facilitates oxidative addition of the acid chloride, followed by silane-assisted reduction to generate the active acylium intermediate, which reacts with the amine.
Comparative Analysis of Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
